molecular formula C14H18N4O2 B5303041 3-Ethyl-1-methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea

3-Ethyl-1-methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea

Cat. No.: B5303041
M. Wt: 274.32 g/mol
InChI Key: ZGFOMKIHERFKAU-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a unique structure with an oxadiazole ring, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the urea moiety: The oxadiazole intermediate is then reacted with suitable isocyanates or amines to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

3-Ethyl-1-methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-methylbenzene: Shares a similar ethyl and methyl substitution pattern but lacks the oxadiazole ring.

    4-Methylphenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

The presence of the oxadiazole ring in 3-Ethyl-1-methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}urea distinguishes it from other similar compounds. This ring imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethyl-1-methyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-4-15-14(19)18(3)9-12-16-13(17-20-12)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFOMKIHERFKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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